(9-Methyl-1,10-phenanthrolin-2-YL)methanol
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Overview
Description
(9-Methyl-1,10-phenanthrolin-2-YL)methanol is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol . It is a derivative of phenanthroline, a heterocyclic organic compound, and is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 9-methyl-1,10-phenanthroline with formaldehyde in the presence of a base to yield the desired product .
Industrial Production Methods: While specific industrial production methods for (9-Methyl-1,10-phenanthrolin-2-YL)methanol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (9-Methyl-1,10-phenanthrolin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenanthroline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenanthroline derivatives.
Scientific Research Applications
(9-Methyl-1,10-phenanthrolin-2-YL)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (9-Methyl-1,10-phenanthrolin-2-YL)methanol involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity . Additionally, its intercalation into DNA can disrupt DNA replication and transcription processes .
Comparison with Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacks the methyl and hydroxymethyl groups.
2,2’-Bipyridine: Another ligand with similar coordination properties but different structural features.
Uniqueness: (9-Methyl-1,10-phenanthrolin-2-YL)methanol is unique due to the presence of both a methyl and a hydroxymethyl group, which can influence its chemical reactivity and binding properties. These functional groups can enhance its solubility in organic solvents and its ability to form stable complexes with metal ions .
Properties
CAS No. |
118896-79-0 |
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Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(9-methyl-1,10-phenanthrolin-2-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c1-9-2-3-10-4-5-11-6-7-12(8-17)16-14(11)13(10)15-9/h2-7,17H,8H2,1H3 |
InChI Key |
RDZGASSQACGZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)CO |
Origin of Product |
United States |
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